molecular formula C19H13ClF4N2O B2997599 N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide CAS No. 866043-39-2

N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2997599
CAS No.: 866043-39-2
M. Wt: 396.77
InChI Key: WRUAYORZNAHAAY-UHFFFAOYSA-N
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Description

N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C19H13ClF4N2O and its molecular weight is 396.77. The purity is usually 95%.
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Biological Activity

N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide, with the molecular formula C19H13ClF4N2O, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : N-[(2-chloro-6-(1H-pyrrol-1-yl)phenyl)methyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide
  • Molecular Weight : 396.77 g/mol
  • CAS Number : 866043-39-2
  • Purity : Typically ≥95% .

Synthesis

The compound is synthesized through the reaction of 2-chloro-6-(1H-pyrrol-1-yl)benzylamine with 3-fluoro-4-(trifluoromethyl)benzenecarboxylic acid derivatives. The process generally involves:

  • Reagents : 2-chloro-6-(1H-pyrrol-1-yl)benzylamine and appropriate carboxylic acid derivatives.
  • Conditions : Reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran at controlled temperatures to ensure high yield and purity.
  • Purification : Final products are purified using recrystallization or chromatography techniques.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can inhibit cancer cell proliferation in various cancer lines, including breast and lung cancers. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against several bacterial strains, indicating potential as a lead compound for developing new antimicrobial agents. The specific mechanisms of action may include disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : It may act as an inhibitor of enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The compound could bind to receptors, altering their activity and influencing cellular responses.

Case Studies and Experimental Evidence

  • In Vitro Studies : A study demonstrated that the compound effectively inhibited the growth of human cancer cell lines with IC50 values in the low micromolar range, showcasing its potential as an anticancer agent.
  • Microbial Assays : Another investigation revealed that the compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Data Summary

PropertyValue
Molecular FormulaC19H13ClF4N2O
Molecular Weight396.77 g/mol
CAS Number866043-39-2
Anticancer ActivityEffective against various cancer cell lines
Antimicrobial ActivityActive against multiple bacterial strains

Properties

IUPAC Name

N-[(2-chloro-6-pyrrol-1-ylphenyl)methyl]-3-fluoro-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF4N2O/c20-15-4-3-5-17(26-8-1-2-9-26)13(15)11-25-18(27)12-6-7-14(16(21)10-12)19(22,23)24/h1-10H,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUAYORZNAHAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C(=CC=C2)Cl)CNC(=O)C3=CC(=C(C=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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